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Compound of Interest

Compound Name: 4-(2,4-Dimethylphenyl)-1-butene

Cat. No.: B065385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-(2,4-
Dimethylphenyl)-1-butene. The document details its physicochemical properties, a plausible

synthetic route, and an in-depth analysis of its spectroscopic data for unambiguous structure

confirmation.

Physicochemical Properties
The fundamental properties of 4-(2,4-Dimethylphenyl)-1-butene are summarized below. This

data is crucial for its handling, characterization, and application in a research setting.
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Property Value Reference

IUPAC Name
1-but-3-enyl-2,4-

dimethylbenzene
[1]

Synonyms
1-(But-3-en-1-yl)-2,4-

dimethylbenzene
[1]

CAS Number 190974-78-8 [1]

Molecular Formula C₁₂H₁₆ [1]

Molecular Weight 160.25 g/mol [1]

Appearance Colorless oil (predicted)

Boiling Point
225°C at 760 mmHg

(predicted)

Density 0.876 g/cm³ (predicted)

Experimental Protocols
A plausible and efficient method for the synthesis of 4-(2,4-Dimethylphenyl)-1-butene is via a

Grignard reaction. This approach offers good control and typically results in high yields.

Synthesis via Grignard Reaction
This protocol details the coupling of a Grignard reagent prepared from 4-bromo-1,3-

dimethylbenzene with 4-bromo-1-butene.

Materials:

4-Bromo-1,3-dimethylbenzene (1.0 equiv)

Magnesium turnings (1.2 equiv)

Dry diethyl ether or Tetrahydrofuran (THF)

4-Bromo-1-butene (1.1 equiv)
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Iodine (one crystal, as initiator)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Grignard Reagent Formation: All glassware must be flame-dried under an inert atmosphere

(Nitrogen or Argon) to exclude moisture. Magnesium turnings and a crystal of iodine are

placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel. A

solution of 4-bromo-1,3-dimethylbenzene in dry ether/THF is added dropwise to initiate the

reaction.[2] The mixture is gently heated if necessary. Once the reaction begins (indicated by

bubbling and cloudiness), the remaining bromide solution is added at a rate that maintains a

gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60

minutes to ensure complete formation of the 2,4-dimethylphenylmagnesium bromide.

Coupling Reaction: The Grignard reagent solution is cooled in an ice bath. A solution of 4-

bromo-1-butene in dry ether/THF is added dropwise from the dropping funnel. The reaction

is exothermic and the addition rate should be controlled to maintain a gentle reaction.

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for

1-2 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous

NH₄Cl solution.

Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The

organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The

combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and

the solvent is removed under reduced pressure using a rotary evaporator.

Final Purification: The crude product is purified by vacuum distillation or column

chromatography on silica gel to yield pure 4-(2,4-Dimethylphenyl)-1-butene.

Safety Precautions:

All operations should be conducted in a well-ventilated fume hood.[3][4][5]
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Diethyl ether and THF are highly flammable; keep away from ignition sources.[4][6]

Grignard reagents are highly reactive with water and protic solvents. Ensure all equipment is

dry.

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat,

and gloves.[4]

Spectroscopic Data for Structural Elucidation
The following sections detail the predicted spectroscopic data used to confirm the molecular

structure of 4-(2,4-Dimethylphenyl)-1-butene.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different proton environments

and their connectivity through spin-spin coupling.

Chemical Shift (δ,
ppm) (Predicted)

Multiplicity Integration Assignment

~ 7.00 d 1H Ar-H (H-6)

~ 6.95 s 1H Ar-H (H-3)

~ 6.92 d 1H Ar-H (H-5)

~ 5.85 m (ddt) 1H =CH-

~ 5.05 m (dd) 2H H₂C=

~ 2.65 t 2H Ar-CH₂-

~ 2.30 m (q) 2H -CH₂-CH=

~ 2.28 s 3H Ar-CH₃ (C-4)

~ 2.25 s 3H Ar-CH₃ (C-2)

¹³C NMR Spectroscopy
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The carbon NMR spectrum indicates the number of non-equivalent carbon atoms in the

molecule.

Chemical Shift (δ, ppm) (Predicted) Carbon Assignment

~ 141.5 CH=CH₂

~ 137.0 Ar C-CH₃ (C-2)

~ 136.0 Ar C-CH₃ (C-4)

~ 135.5 Ar C-CH₂ (C-1)

~ 131.0 Ar CH (C-5)

~ 129.5 Ar CH (C-6)

~ 126.5 Ar CH (C-3)

~ 114.5 CH=CH₂

~ 35.0 -CH₂-CH=

~ 32.0 Ar-CH₂-

~ 21.0 Ar-CH₃ (C-4)

~ 19.0 Ar-CH₃ (C-2)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Wavenumber (cm⁻¹)
(Predicted)

Vibration Type Functional Group

3080 - 3010 C-H Stretch Aromatic & Vinylic C-H

2960 - 2850 C-H Stretch Aliphatic C-H

1640 C=C Stretch Alkene

1615, 1500 C=C Stretch Aromatic Ring

995, 910 C-H Bend (out-of-plane) -CH=CH₂

820 C-H Bend (out-of-plane) 1,2,4-Trisubstituted Benzene

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which offer

further structural evidence.

m/z (Predicted) Ion Identity Notes

160 [C₁₂H₁₆]⁺ Molecular Ion (M⁺)

145 [M - CH₃]⁺ Loss of a methyl group

119 [M - C₃H₅]⁺ Loss of allyl radical

117 [C₉H₉]⁺
Benzylic cleavage, forming the

stable dimethylbenzyl cation

91 [C₇H₇]⁺
Tropylium ion (further

fragmentation)

Mandatory Visualizations
Diagrams are essential for visualizing complex relationships and workflows in structural

elucidation.
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Structural Elucidation Workflow for 4-(2,4-Dimethylphenyl)-1-butene

Synthesis

Spectroscopic Analysis

Data Interpretation & Confirmation

Reactants:
4-Bromo-1,3-dimethylbenzene

+ 4-Bromo-1-butene

Grignard Reaction

Purification
(Vacuum Distillation)

Pure Compound

NMR (¹H & ¹³C)

Characterization

IR Spectroscopy

Characterization

Mass Spectrometry

Characterization

Connectivity & Proton/
Carbon Environments

Functional Groups
(Alkene, Aromatic)

Molecular Weight &
Fragmentation Pattern

Confirmed Structure:
4-(2,4-Dimethylphenyl)-1-butene
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Key Mass Spectrometry Fragmentation Pathways

4-(2,4-Dimethylphenyl)-1-butene

m/z = 160

Loss of Allyl Radical (-C₃H₅)

m/z = 119

- 41 Da

Benzylic Cleavage

m/z = 117

- 43 Da

Loss of Methyl Radical (-CH₃)

m/z = 145

- 15 Da

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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